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The emergence of resistance to targeted cancer therapies remains a critical challenge in

oncology. TNO155, a potent and selective allosteric inhibitor of the protein tyrosine

phosphatase SHP2, has emerged as a promising agent to overcome both intrinsic and

acquired resistance to a variety of targeted treatments. This guide provides a comprehensive

comparison of TNO155's performance, particularly in combination with other targeted

therapies, supported by preclinical experimental data.

The Central Role of SHP2 in Oncogenic Signaling
SHP2, encoded by the PTPN11 gene, is a key downstream signaling node for multiple receptor

tyrosine kinases (RTKs).[1] It plays a crucial role in activating the RAS-mitogen-activated

protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental

drivers of cell proliferation, survival, and differentiation.[1][2] Dysregulation of SHP2 activity is

implicated in the pathogenesis of various cancers.

TNO155: Mechanism of Action
TNO155 is an allosteric inhibitor that stabilizes SHP2 in its inactive conformation. This prevents

its interaction with upstream activators and subsequent downstream signaling. By blocking this

central node, TNO155 can attenuate the signaling output from hyperactivated RTKs, a common
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mechanism of resistance to targeted therapies that block specific upstream components of

these pathways.
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TNO155 inhibits SHP2, blocking RAS-MAPK signaling.

Overcoming Resistance to Targeted Therapies: A
Combination Approach
A primary mechanism of acquired resistance to targeted therapies is the feedback reactivation

of signaling pathways. For instance, inhibition of EGFR or BRAF can lead to the compensatory

activation of other RTKs, which then reactivates the MAPK pathway through SHP2. TNO155,

when used in combination, can effectively thwart this escape mechanism.

Performance Data: TNO155 in Combination with
Other Targeted Therapies
The following tables summarize the in vitro efficacy of TNO155 as a single agent and in

combination with various targeted therapies across different cancer cell lines. The data

highlights the synergistic effect of these combinations, particularly in overcoming resistance.

Table 1: TNO155 in Combination with ALK Inhibitors in Neuroblastoma[3][4][5][6][7][8][9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12388713?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC10752212/
https://aacr.figshare.com/collections/Data_from_SHP2_Inhibition_with_TNO155_Increases_Efficacy_and_Overcomes_Resistance_of_ALK_Inhibitors_in_Neuroblastoma/6998112
https://aacr.figshare.com/articles/figure/FIGURE_1_from_SHP2_Inhibition_with_TNO155_Increases_Efficacy_and_Overcomes_Resistance_of_ALK_Inhibitors_in_Neuroblastoma/24907824
https://www.researchgate.net/figure/Treatment-regimens-administered-to-Kelly-xenografts-819_tbl1_376082169
https://aacrjournals.org/cancerrescommun/article-pdf/doi/10.1158/2767-9764.CRC-23-0234/3387947/crc-23-0234.pdf
https://www.researchgate.net/publication/376082169_SHP2_inhibition_with_TNO155_increases_efficacy_and_overcomes_resistance_of_ALK_inhibitors_in_neuroblastoma
https://pubmed.ncbi.nlm.nih.gov/38032104/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line ALK Status
TNO155
IC50 (µM)

Ceritinib
IC50 (µM)

Lorlatinib
IC50 (µM)

Combinatio
n Effect
with ALK
Inhibitors

Kelly F1174L ~1-5 >1 ~0.1-1 Synergistic

NB-1 F1174L ~1-5 ~0.1-1 <0.1 Synergistic

SH-SY5Y F1174L >10 ~0.1-1 <0.1 Synergistic

SK-N-BE(2) Wild-type >10 >1 >1
Not

Synergistic

IC50 values are approximated from published data. Synergistic effects were observed in ALK-

mutant cell lines, leading to enhanced growth inhibition.

Table 2: TNO155 in Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer

(NSCLC)[10][11][12][13]

Cell Line
EGFR
Status

Resistance
Mechanism

TNO155
IC50 (µM)

Nazartinib
IC50 (µM)

Combinatio
n Effect

PC-9 ex19del Sensitive ~1.5 <0.1 Synergistic

PC-9-

T790M/C797

S

ex19del,

T790M,

C797S

Acquired

Resistance
~1.5 >1 Synergistic

HCC827 ex19del Sensitive <1.5 <0.1 Synergistic

HCC827-GR ex19del
Gefitinib-

Resistant
<1.5 <0.1 Synergistic

TNO155 demonstrates efficacy in both EGFR inhibitor-sensitive and resistant models, with

synergistic effects when combined with EGFR inhibitors.

Table 3: TNO155 in Combination with KRAS G12C Inhibitors in Lung and Colorectal

Cancer[10][11][14][15]
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Cell Line Cancer Type KRAS Status
TNO155 + Cpd 12a
(KRAS G12C
inhibitor)

NCI-H1373 Lung G12C
Synergistic Inhibition

of Proliferation

LIM2099 Colorectal G12C
Synergistic Inhibition

of Proliferation

SW837 Colorectal G12C
Synergistic Inhibition

of Proliferation

Combination of TNO155 with a KRAS G12C inhibitor leads to enhanced and sustained MAPK

pathway inhibition and synergistic anti-proliferative effects.

Experimental Protocols
The data presented in this guide were generated using standard preclinical research

methodologies. Below are outlines of the key experimental protocols.

Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of TNO155 and other

targeted therapies, alone and in combination.

Protocol Outline:

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of the single agents or a matrix of

concentrations for combination studies.

Incubation: Plates are incubated for a specified period, typically 72 hours.

Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assays.[16][17]
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[18] These assays measure the metabolic activity of viable cells.

Data Analysis: The absorbance or fluorescence is read using a plate reader. IC50 values are

calculated by fitting the dose-response data to a sigmoidal curve. Synergy is often assessed

using the Bliss independence or Loewe additivity models.
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A typical workflow for a cell viability assay.

Immunoblotting (Western Blotting)
Objective: To assess the effect of drug treatment on the phosphorylation status of key signaling

proteins in the MAPK pathway (e.g., ERK).

Protocol Outline:

Cell Lysis: Cells treated with the drugs for various durations are lysed to extract total protein.

Protein Quantification: The concentration of protein in each lysate is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Immunodetection: The membrane is incubated with primary antibodies specific to the

proteins of interest (e.g., phospho-ERK, total ERK) followed by incubation with secondary

antibodies conjugated to an enzyme (e.g., HRP).

Visualization: The signal is detected using a chemiluminescent substrate and imaged.

Cross-Resistance Profile of TNO155
Current preclinical data suggests that the primary role of TNO155 is to overcome resistance to

other targeted therapies by blocking a key convergent signaling node.[19] Acquired resistance

to SHP2 inhibitors themselves can occur, often through mechanisms that reactivate the MAPK

pathway downstream of SHP2 or through mutations in SHP2 that prevent allosteric inhibition.

[1] The extent to which these resistance mechanisms to TNO155 confer cross-resistance to

other targeted therapies is an area of ongoing investigation. However, given that resistance to

TNO155 often involves hyperactivation of the same pathways that other targeted therapies
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inhibit, it is plausible that some cross-resistance could be observed, depending on the specific

molecular mechanism of resistance.

Conclusion
TNO155, through its inhibition of the central signaling mediator SHP2, demonstrates significant

potential to overcome resistance to a range of targeted therapies. Preclinical data strongly

supports its use in combination with inhibitors of EGFR, ALK, and KRAS G12C, among others.

The synergistic effects observed in various cancer models highlight the promise of this

combination strategy in addressing the challenge of therapeutic resistance. Further clinical

investigation is warranted to translate these preclinical findings into improved outcomes for

patients with cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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